molecular formula C10H15NOS B2924382 1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one CAS No. 2224353-94-8

1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one

Cat. No. B2924382
CAS RN: 2224353-94-8
M. Wt: 197.3
InChI Key: GWXOSHXMHVNBMB-UHFFFAOYSA-N
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Description

“1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one” is a complex organic compound. It belongs to the class of compounds known as 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones . These compounds are synthesized by the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol .


Synthesis Analysis

The synthesis of this compound involves a double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This is followed by a Wolff-Kishner decarbonylation of these bicyclic ketones to give 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonanes . The reduction of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones by alkali metal hydride complexes leads to a mixture of two stereoisomeric secondary alcohols, which are epimers at C(9) .


Molecular Structure Analysis

The molecular structure of “1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one” is complex and involves a bicyclic system. The structure is characterized by a 7-azabicyclo[3.3.1]nonane core, which is common in many biologically significant indole-based natural products .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a double Mannich cyclization, Wolff-Kishner decarbonylation, and reduction by alkali metal hydride complexes . These reactions lead to the formation of the bicyclic system and the introduction of various functional groups .

Future Directions

The future directions for research on “1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one” could involve further exploration of its synthesis, properties, and potential applications. The development of more efficient strategies for its synthesis could be a promising area of research .

properties

IUPAC Name

1-(3-thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-2-10(12)11-4-8-3-9(5-11)7-13-6-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXOSHXMHVNBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC2CC(C1)CSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Thia-7-azabicyclo[3.3.1]nonan-7-yl}prop-2-en-1-one

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